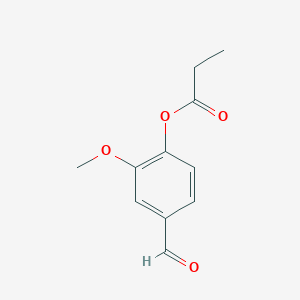

4-Formyl-2-methoxyphenyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZLNGZXXIMIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366230 | |

| Record name | 4-formyl-2-methoxyphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174143-90-9 | |

| Record name | 4-formyl-2-methoxyphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-2-methoxyphenyl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-2-methoxyphenyl propionate, a vanillin derivative with potential applications in the pharmaceutical and flavor industries. This document details the chemical properties, synthesis protocol, and in-depth characterization of this compound.

Chemical Properties

This compound, also known as vanillin propionate, is the propionate ester of vanillin. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (4-formyl-2-methoxyphenyl) propanoate |

| Synonyms | Vanillin propionate, 4-Formyl-2-methoxyphenyl propanoate |

| CAS Number | 174143-90-9 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water. |

Synthesis

The synthesis of this compound is achieved through the esterification of vanillin with a propionylating agent, such as propionic anhydride or propionyl chloride. The reaction is typically carried out in the presence of a base or an acid catalyst.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on analogous esterification reactions of vanillin.

Materials:

-

Vanillin (1.0 eq)

-

Propionic Anhydride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve vanillin in dichloromethane.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add propionic anhydride to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound as a white crystalline solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.89 (s, 1H, -CHO), 7.45 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 7.42 (d, J=1.6 Hz, 1H, Ar-H), 7.18 (d, J=8.0 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 2.65 (q, J=7.6 Hz, 2H, -CH₂-), 1.28 (t, J=7.6 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 190.9, 172.8, 151.7, 144.5, 134.8, 124.9, 123.0, 112.1, 56.1, 27.8, 9.1 |

| FT-IR (KBr, cm⁻¹) | 2980, 2850 (C-H), 1760 (C=O, ester), 1690 (C=O, aldehyde), 1590, 1510 (C=C, aromatic), 1270, 1150 (C-O) |

| Mass Spec. (EI, m/z) | 208 [M]⁺, 152, 124, 95, 57 |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides the necessary data for its thorough characterization. The straightforward esterification of the readily available starting material, vanillin, makes this compound accessible for further research and development in various scientific and industrial fields. The detailed spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product.

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-2-methoxyphenyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a compound of interest in the fields of flavor, fragrance, and potentially, pharmaceuticals. Its structural similarity to vanillin, a widely used flavoring agent with known biological activities, suggests that this propionated form may exhibit unique physicochemical characteristics and biological effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its potential biological interaction within the olfactory signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from formulation to biological interactions. While experimental data for some properties are limited, a combination of computed and available data provides a solid foundation for its characterization.

Identification and Structure

| Identifier | Value |

| IUPAC Name | (4-formyl-2-methoxyphenyl) propanoate |

| CAS Number | 174143-90-9[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| SMILES | CCC(=O)OC1=C(C=C(C=C1)C=O)OC[1] |

| InChI | InChI=1S/C11H12O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3[1] |

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, others are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | PubChem (Computed)[1] |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | No experimental data available | - |

| XLogP3 | 1.6 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem (Computed)[1] |

| Exact Mass | 208.07355886 Da | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Note: For the related compound, 4-Formyl-2-methoxyphenyl 2-methylpropanoate (Vanillin isobutyrate), the boiling point is reported as 165.00 to 166.00 °C at 2.00 mm Hg. This information is provided for comparative purposes only.

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound via the esterification of vanillin with propionyl chloride in the presence of a base.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Propionyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve vanillin in anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.

-

Addition of Base: Slowly add pyridine to the stirred solution.

-

Addition of Acylating Agent: Add propionyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Interaction: Olfactory Signaling Pathway

Given its structural similarity to vanillin, a known fragrance compound, this compound is likely to interact with the olfactory system. The binding of odorant molecules to olfactory receptors in the nasal epithelium initiates a signal transduction cascade, leading to the perception of smell.

Caption: General olfactory signal transduction pathway.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

Caption: Workflow for synthesis and purification.

Conclusion

This compound presents an interesting target for further study, particularly in the realms of flavor and fragrance chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, the information compiled in this guide provides a robust starting point for researchers. The proposed synthesis protocol offers a viable route to obtaining this compound for further investigation. Understanding its interaction with the olfactory signaling pathway will be key to elucidating its sensory properties and potential applications. Future research should focus on obtaining experimental data for properties such as melting point, boiling point, and solubility, as well as exploring its biological activities beyond its sensory profile.

References

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl propionate

CAS Number: 174143-90-9

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a compound of interest within the broader class of vanilloids, which are recognized for their diverse biological activities. While specific research on this particular ester is limited, the extensive body of knowledge on vanillin and its analogues provides a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the available physicochemical data for this compound and extrapolates potential biological activities and mechanisms of action based on the known pharmacology of vanillin derivatives. This includes potential anti-inflammatory, antioxidant, and anticancer effects, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a comprehensive resource, providing detailed experimental protocols and conceptual frameworks to stimulate further investigation into this promising compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 174143-90-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| IUPAC Name | (4-formyl-2-methoxyphenyl) propanoate | [2] |

| SMILES | CCC(=O)OC1=C(C=C(C=C1)C=O)OC | [2] |

| LogP | 1.82310 | [1] |

| PSA (Polar Surface Area) | 52.60 Ų | [1] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: Protons on the propionate ethyl group would appear as a triplet and a quartet in the aliphatic region. The aromatic protons would show characteristic splitting patterns in the aromatic region, coupled to each other. The aldehyde proton would be a singlet at a downfield chemical shift (typically 9-10 ppm). The methoxy group protons would present as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aldehyde carbonyl carbon, the aromatic carbons (with and without oxygen substitution), the methoxy carbon, and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the ester carbonyl, another for the aldehyde carbonyl, C-O stretching for the ester and ether linkages, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 208. Fragmentation patterns would likely involve the loss of the propionyl group and other characteristic cleavages of the aromatic ring.

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through the esterification of vanillin with propionic anhydride or propionyl chloride. The following is a generalized protocol based on standard esterification procedures for phenolic compounds.

Synthesis of this compound

Objective: To synthesize this compound from vanillin.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Propionic anhydride

-

Pyridine or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve vanillin in dichloromethane.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add propionic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

-

Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are lacking, the extensive research on vanillin and its derivatives suggests a range of potential therapeutic activities.

Anti-inflammatory Activity

Vanillin and its derivatives have demonstrated significant anti-inflammatory properties[3][4][5][6][7][8][9]. This activity is often attributed to the inhibition of pro-inflammatory mediators.

Potential Mechanism of Action:

The anti-inflammatory effects of vanillin derivatives are frequently linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4][5][10][11][12][13]. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

-

NF-κB Signaling Pathway: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4][5][10][11]. Vanillin derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription[3][5].

-

MAPK Signaling Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Vanillin has been observed to inhibit the phosphorylation of key MAPK proteins, thus attenuating the downstream inflammatory cascade[5][12][13].

Experimental Protocol for In Vitro Anti-inflammatory Assay:

Objective: To evaluate the anti-inflammatory effect of this compound in a cell-based assay.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM) and supplements

-

Griess Reagent for nitric oxide (NO) quantification

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting (antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, IκBα, and β-actin)

Procedure:

-

Cell Culture and Treatment: Culture the cells to 80% confluency. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling protein analysis).

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Antioxidant Activity

Potential Mechanism of Action:

The antioxidant activity of phenolic compounds like vanillin derivatives is often due to their ability to scavenge free radicals and chelate metal ions. The presence of the phenolic hydroxyl group is crucial for this activity.

Experimental Protocol for Antioxidant Activity Assays:

Objective: To determine the antioxidant capacity of this compound.

Methods:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Add different concentrations of this compound to the ABTS radical solution.

-

Measure the absorbance at 734 nm after a short incubation period. A decrease in absorbance indicates scavenging activity.

-

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its biological evaluation.

Caption: Putative inhibition of the NF-κB signaling pathway.

References

- 1. This compound | CAS#:174143-90-9 | Chemsrc [chemsrc.com]

- 2. This compound | C11H12O4 | CID 2063321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ddtjournal.net [ddtjournal.net]

- 7. Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vanillin Promotes the Germination of Antrodia camphorata Arthroconidia through PKA and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

Spectral Analysis of 4-Formyl-2-methoxyphenyl propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-Formyl-2-methoxyphenyl propionate (CAS No. 174143-90-9). The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for data acquisition, and provides a logical workflow for spectral analysis.

Chemical Structure and Properties

-

IUPAC Name: (4-formyl-2-methoxyphenyl) propanoate[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

-

SMILES: CCC(=O)OC1=C(C=C(C=C1)C=O)OC[1]

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predicted values serve as a reliable reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.90 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.50 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.35 | Singlet | 1H | Aromatic proton (ortho to -O-Propionyl) |

| ~7.15 | Doublet | 1H | Aromatic proton (meta to -CHO) |

| ~3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.60 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~1.25 | Triplet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehyde carbonyl carbon (-CHO) |

| ~172.0 | Ester carbonyl carbon (-C=O) |

| ~152.0 | Aromatic carbon attached to -O-Propionyl |

| ~145.0 | Aromatic carbon attached to -OCH₃ |

| ~135.0 | Aromatic carbon (quaternary) |

| ~128.0 | Aromatic CH (ortho to -CHO) |

| ~125.0 | Aromatic CH (meta to -CHO) |

| ~112.0 | Aromatic CH (ortho to -O-Propionyl) |

| ~56.0 | Methoxy carbon (-OCH₃) |

| ~28.0 | Methylene carbon (-CH₂-) |

| ~9.0 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~2850-2750 | Weak | C-H stretch (aldehyde) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 208 | High | [M]⁺ (Molecular Ion) |

| 180 | Medium | [M - CO]⁺ |

| 151 | High | [M - C₃H₅O]⁺ (Loss of propionyl group) |

| 123 | Medium | [M - C₃H₅O - CO]⁺ |

| 57 | High | [C₃H₅O]⁺ (Propionyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

Data Acquisition (¹³C NMR):

-

Use the same sample and spectrometer.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal or salt plate prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, dissolve the sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC.

-

Use Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition:

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan a mass range of m/z 40-400.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

"4-Formyl-2-methoxyphenyl propionate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Formyl-2-methoxyphenyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as vanillin propionate, is an organic compound with potential applications in the pharmaceutical and flavor industries. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the available and inferred physicochemical properties of this compound, alongside detailed experimental protocols for its analysis.

Physicochemical Properties

Structure:

-

IUPAC Name: (4-formyl-2-methoxyphenyl) propanoate[1]

-

CAS Number: 174143-90-9[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

Solubility Profile

Table 1: Solubility Data

| Solvent | Solubility | Reference/Justification |

| Water | Insoluble (predicted) | Based on the insolubility of the structurally similar vanillin isobutyrate. |

| Ethanol | Miscible (predicted) | Based on the miscibility of vanillin isobutyrate in ethanol. |

| Methanol | Soluble (predicted) | Vanillin isobutyrate is reported to be soluble in methanol.[2] |

| Organic Solvents (e.g., Chloroform, Ether, Acetone) | Soluble (predicted) | Vanillin, a related compound, is freely soluble in these solvents.[3][4][5] |

| Oils | Soluble (predicted) | Vanillin isobutyrate is soluble in oils. |

Stability Profile

The stability of this compound is dictated by its functional groups: an aldehyde, an ester, and a methoxy-substituted benzene ring. The aldehyde group is susceptible to oxidation, while the propionate ester is prone to hydrolysis under both acidic and basic conditions. The aromatic ring with its electron-donating groups may be sensitive to light.

Table 2: Stability Characteristics and Potential Degradation Pathways

| Condition | Potential Degradation | Degradation Products | Reference/Justification |

| Acidic (Hydrolysis) | Ester cleavage | Vanillin and Propionic Acid | Esters are known to undergo acid-catalyzed hydrolysis.[6] |

| Basic (Hydrolysis) | Ester cleavage | Vanillate salt and Propionate salt | Saponification (base-catalyzed hydrolysis) of esters is a common reaction.[6] |

| Oxidative | Oxidation of the aldehyde | 4-Propionyloxy-3-methoxybenzoic acid | Aldehydes are readily oxidized to carboxylic acids.[3][7][8] |

| Photolytic | Potential for degradation and discoloration | Complex mixture of products | Vanillin, a related compound, is known to be affected by light.[4][9] |

| Thermal | Generally stable at ambient temperatures | Decomposition at elevated temperatures | No specific data, but typical for organic esters. |

Experimental Protocols

Solubility Determination (Shake-Flask Method based on OECD 105)

This protocol outlines a standard procedure for determining the solubility of a compound in aqueous and organic solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.[1][10][11][12]

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the mixture to stand to let the undissolved solid settle.

-

Centrifuge or filter a portion of the supernatant to remove any remaining solid particles. Ensure the separation method does not alter the composition of the solution.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the clear, saturated solution.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Stability Assessment (Forced Degradation Studies based on ICH Q1A(R2))

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15]

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add a solution of a strong acid (e.g., 0.1 M HCl).

-

Heat the solution (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add a solution of a strong base (e.g., 0.1 M NaOH).

-

Maintain the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC. Given the lability of esters to base, milder conditions may be required.[4]

-

-

Oxidation:

-

Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw a sample and analyze by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Analyze the sample at various time points by HPLC.

-

Analytical Method: A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from all potential degradation products.

Visualizations

Workflow for Solubility Assessment

Caption: Figure 1: General Workflow for Solubility Assessment

Potential Degradation Pathways

Caption: Figure 2: Potential Degradation Pathways

Conclusion

While direct experimental data for this compound is limited, a reliable working profile of its solubility and stability can be established through examination of structurally related analogs and the application of fundamental chemical principles. It is predicted to be a water-insoluble compound, soluble in common organic solvents. Key stability concerns include the potential for hydrolysis of the ester linkage and oxidation of the aldehyde moiety. The provided experimental protocols offer a robust framework for researchers to definitively characterize these properties, ensuring the successful development and application of this compound.

References

- 1. Water Solubility | Scymaris [scymaris.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scribd.com [scribd.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.co.uz]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Vanillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, has emerged as a versatile scaffold in medicinal chemistry. Beyond its traditional role as a flavoring agent, vanillin and its synthetic derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of vanillin derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. By summarizing quantitative data, detailing key experimental protocols, and visualizing critical signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development. The compiled evidence underscores the potential of the vanillin moiety as a foundational structure for creating novel therapeutic agents.

Introduction

Vanillin is a naturally occurring phenolic aldehyde renowned for its characteristic aroma and flavor.[1] While its use in the food and cosmetic industries is well-established, recent scientific inquiry has illuminated its potential as a bioactive compound. The chemical structure of vanillin, featuring a hydroxyl group, a methoxy group, and an aldehyde group on a benzene ring, offers multiple sites for modification. This structural versatility allows for the synthesis of a diverse library of derivatives with enhanced or novel pharmacological effects.[1] These derivatives have demonstrated significant potential in combating a range of human diseases by modulating specific biological pathways. This guide delves into the core biological activities of these compounds, presenting the data and methodologies essential for their scientific evaluation.

Anticancer Activity

Vanillin derivatives have shown promising cytotoxic and cytostatic effects against various cancer cell lines, including those for breast, colorectal, and liver cancer.[1] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death and the inhibition of signaling pathways critical for cancer cell proliferation and survival.

Mechanisms of Action

-

Induction of Apoptosis: Many vanillin derivatives trigger apoptosis, the primary mechanism of programmed cell death. This is often achieved through the activation of caspase-8 or caspase-9 mediated pathways and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M checkpoints, thereby preventing cancer cell division.

-

Inhibition of Signaling Pathways: Vanillin derivatives have been shown to inhibit key oncogenic signaling pathways. Notable examples include the Wnt/β-catenin pathway, crucial in colorectal cancer, and the PI3K/Akt pathway, which is involved in cell survival and proliferation across many cancer types.

Quantitative Anticancer Data

The efficacy of vanillin derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process by 50%.

| Derivative/Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| Vanillin-derived halolactones | T-24 (Bladder Carcinoma) | > 70 µM | [2] |

| Vanillin-derived halolactones | CLB-70 (Leukemia) | > 70 µM | [2] |

| Vanillin-derived halolactones | Caco-2 (Colorectal) | > 70 µM | [2] |

| Vanillin-1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast) | 1.1 µM | [3] |

| Vanillin-1,2,3-triazole derivative (Compound 9) | HCT-116 (Colorectal) | 2.6 µM | [3] |

| Vanillin-1,2,3-triazole derivative (Compound 9) | HepG2 (Liver) | 1.4 µM | [3] |

Signaling Pathway Visualizations

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a vanillin derivative.

Caption: Inhibition of the PI3K/Akt signaling pathway by a vanillin derivative.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the vanillin derivative. Include a solvent control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4][5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][6]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

-

Calculation: Cell viability is expressed as a percentage relative to the solvent control. The IC₅₀ value is calculated from the dose-response curve.

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the vanillin derivative for a predetermined time.

-

Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation (e.g., 270 x g for 5 minutes).[10]

-

Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Fixation: Resuspend the cells in PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cell membrane. Incubate at -20°C for at least 2 hours.[8][10]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is necessary to prevent the staining of double-stranded RNA.[9][11]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[12]

Antimicrobial Activity

Vanillin and its derivatives exhibit broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The action is often bacteriostatic, meaning it inhibits microbial growth, rather than bactericidal (killing the microbes).[13][14]

Mechanism of Action

The primary antimicrobial mechanism of vanillin involves disrupting the integrity and function of the cytoplasmic membrane.[13][14] As phenolic compounds, vanillin derivatives are hydrophobic and can intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.

Quantitative Antimicrobial Data

Antimicrobial activity is commonly measured by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.

| Derivative/Compound | Microorganism | Test Method | Result | Reference |

| Vanillin | E. coli (MDR) | Broth Microdilution | MIC: 1.25 mg/mL | [15] |

| Vanillin | Salmonella spp. | Broth Microdilution | MIC: 1.25-2.5 mg/mL | [15] |

| Vanillin | S. aureus (MDR) | Broth Microdilution | MIC: 2.5 mg/mL | [15] |

| Vanillic Acid (Metabolite 1) | Staphylococcus sp. | Well Diffusion | Zone of Inhibition: 22.67 mm | [16] |

| Vanillyl Alcohol (Metabolite 2) | Alternaria alternata | Well Diffusion | Zone of Inhibition: 20.00 mm | [16] |

| Xanthene Derivative (1b) | S. epidermidis | Well Diffusion | Zone of Inhibition: 23.38 mm | [17] |

Experimental Workflow Visualization

Caption: General workflow for antimicrobial activity screening of vanillin derivatives.

Experimental Protocols

This method is used for preliminary screening of antimicrobial activity.[18][19]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Pour the agar into sterile Petri dishes and allow it to solidify.[20]

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab to create a uniform lawn.[21]

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[18][19]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the vanillin derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.[18]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[17]

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.[22][23]

-

Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[24]

-

Serial Dilution: Add 100 µL of the vanillin derivative stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard 100 µL from the last dilution column.[24]

-

Inoculum Preparation: Dilute a standardized microbial suspension to the final required inoculum size (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the concentration of the derivative in each well to the desired final test concentrations.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

-

MIC Determination: The MIC is the lowest concentration of the vanillin derivative at which no visible turbidity (bacterial growth) is observed.[15]

Anti-inflammatory Activity

Vanillin and its derivatives demonstrate significant anti-inflammatory properties, primarily by modulating the expression of genes involved in the inflammatory response.[1]

Mechanism of Action

The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway. This leads to:

-

Reduced Pro-inflammatory Cytokines: Decreased secretion of cytokines like TNF-α, IL-1β, and IL-6.[1]

-

Inhibition of Inflammatory Enzymes: Reduced activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn decreases the production of nitric oxide (NO) and prostaglandins.[1]

-

Increased Anti-inflammatory Cytokines: Enhanced secretion of cytokines such as IL-10.[25]

Quantitative Anti-inflammatory Data

| Compound | Model | Dose | Effect | Reference |

| Vanillin | LPS-stimulated RAW 264.7 cells | 0.05 - 0.40 mg/mL | Concentration-dependent inhibition of NO production | [25] |

| Vanillin | MDR E. coli-induced mouse colitis | 60 mg/kg | 22% increase in serum IL-10 | [25] |

| Ellagic Acid (Related Phenolic) | Carrageenan-induced rat paw edema | 1 - 30 mg/kg | Dose-dependent reduction in paw edema | [26] |

Anti-inflammatory Mechanism Visualization

Caption: Inhibition of the NF-κB pathway, a key anti-inflammatory mechanism.

Experimental Protocol

This is a standard in vivo model for evaluating acute inflammation.[27][28]

-

Animal Acclimatization: Acclimate male Wistar rats or ICR mice to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.[29]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[29]

-

Compound Administration: Administer the vanillin derivative orally (gastric gavage) or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin, 5-20 mg/kg) should be included.[26][27]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[26][29]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26][29]

-

Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Antioxidant Activity

The phenolic hydroxyl group in the vanillin structure is a key contributor to its antioxidant properties, enabling it to act as a free radical scavenger.

Mechanism of Action

Vanillin derivatives can donate a hydrogen atom from their phenolic hydroxyl group to neutralize reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process converts the radical into a more stable, non-reactive species, thereby terminating the radical chain reaction.[30] Some studies suggest that the antioxidant mechanism can also involve self-dimerization.[31]

Quantitative Antioxidant Data

The antioxidant capacity is typically expressed as an IC₅₀ value, which is the concentration required to scavenge 50% of the radicals in the assay.

| Compound | Assay | IC₅₀ Value (µg/mL) | Reference |

| Vitamin C (Standard) | DPPH | 0.44 | [32][33] |

| Vanillin | DPPH | 0.81 | [32][33] |

| Vanillyl Acetate (E-1) | DPPH | 0.63 | [32][33] |

| Protocatechuic Aldehyde (E-2) | DPPH | 0.84 | [32][33] |

| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | [32][33] |

| Vanillic Acid (J-2) | DPPH | 0.85 | [32][33] |

| 1,8-dioxo-octahydroxanthene derivative | DPPH | 0.99 ppm (≈ 0.99 µg/mL) | [34] |

Experimental Protocol

This is a common, rapid, and simple spectrophotometric assay for measuring antioxidant capacity.[35]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.[36]

-

Sample Preparation: Prepare serial dilutions of the vanillin derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[36]

-

Reaction Mixture: In a 96-well plate or test tubes, mix a volume of the sample solution with a volume of the DPPH working solution (e.g., 250 µL of sample extract + 500 µL of water + DPPH reagent).[37] A blank containing only the solvent and DPPH is also prepared.[38]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[38][39]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[36][39] The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentrations.[38]

Conclusion and Future Perspectives

The body of research reviewed in this guide clearly establishes vanillin as a privileged scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The ability to readily modify the vanillin structure allows for the fine-tuning of these properties, paving the way for the creation of compounds with improved efficacy and selectivity.

While the in vitro and in vivo data are compelling, a primary challenge remains the bioavailability of these compounds. Future research should focus on optimizing the pharmacokinetic properties of promising derivatives to enhance their therapeutic potential. Furthermore, a deeper exploration of their mechanisms of action, particularly through advanced molecular and "-omics" techniques, will be crucial. The synergistic effects of vanillin derivatives with existing drugs also represent a promising avenue for developing more effective combination therapies. Continued investigation in these areas holds the key to translating the demonstrated potential of vanillin derivatives from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 5.6. MTT Cell Viability Assay [bio-protocol.org]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jag.journalagent.com [jag.journalagent.com]

- 15. mdpi.com [mdpi.com]

- 16. biochemjournal.com [biochemjournal.com]

- 17. scispace.com [scispace.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. botanyjournals.com [botanyjournals.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 30. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 33. researchgate.net [researchgate.net]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. researchgate.net [researchgate.net]

- 36. acmeresearchlabs.in [acmeresearchlabs.in]

- 37. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]

- 38. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 39. marinebiology.pt [marinebiology.pt]

The Therapeutic Potential of Benzaldehyde Derivatives: A Technical Guide for Drug Development Professionals

Abstract: Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological properties of benzaldehyde derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We present a comprehensive review of the current scientific literature, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating the advancement of benzaldehyde-based therapeutics.

Introduction

Benzaldehyde, a compound naturally found in almonds, apricots, and figs, has a long history of use as a flavoring and fragrance agent.[1] Beyond its sensory attributes, a growing body of research has unveiled the significant biological activities of benzaldehyde and its synthetic and natural derivatives. These compounds have demonstrated potential in treating a range of diseases, from cancer to neurodegenerative disorders. Their relatively simple chemical structure provides a versatile scaffold for medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity. This guide will systematically review the therapeutic landscape of benzaldehyde derivatives, offering a technical foundation for their further investigation and clinical translation.

Anticancer Applications

Benzaldehyde derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and activity in preclinical animal models. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A number of benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line, with some compounds exhibiting potency at micromolar concentrations.[2] These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] The anticancer effects of some benzaldehyde derivatives are linked to their ability to induce mitochondrial damage.[3]

Recent studies have also highlighted the potential of benzaldehyde in overcoming treatment resistance in cancer.[4] Benzaldehyde has been shown to inhibit the growth of cancer cells that have acquired resistance to radiation and tyrosine kinase inhibitors.[1][4] Its mechanism in this context involves targeting the interaction of the 14-3-3ζ signaling protein with histone H3, a key interaction for cancer cell survival and treatment resistance.[1][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various benzaldehyde derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | 1-10 | [3] |

| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [3] |

| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [3] |

| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 (Leukemia) | 1-10 | [3] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | <10 | [3] |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [3] |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [3] |

| Salicylaldehyde benzoylhydrazone derivatives | Various Leukemia and Breast Cancer cell lines | Low µM to nM | |

| Vanillin | MCF-7 (Breast Cancer) | Not specified | [5] |

| Vanillin Derivatives | HeLa (Cervical Cancer) | Potent | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of benzaldehyde derivatives.

Materials:

-

Benzaldehyde derivative of interest

-

Human cancer cell line (e.g., HL-60)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway in Cancer

Antimicrobial Applications

Benzaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[7] Hydroxybenzaldehydes, in particular, exhibit biocidal activity by interacting with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components.[7] The antimicrobial efficacy of these compounds is often enhanced by the number of phenolic hydroxyl groups.[7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [8] |

| Benzaldehyde | Bacillus anthracis | 850 | [9] |

| Benzaldehyde | Pantoea conspicua | 1060 | [9] |

| Benzaldehyde | Citrobacter youngae | 1060 | [9] |

| Dihydroauroglaucin | Escherichia coli | 1.95 | [8] |

| Dihydroauroglaucin | Streptococcus mutans | 1.95 | [8] |

| Dihydroauroglaucin | Staphylococcus aureus | 3.9 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of benzaldehyde derivatives against bacteria.

Materials:

-

Benzaldehyde derivative of interest

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C)

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Prepare Compound Dilutions: Prepare a series of twofold dilutions of the benzaldehyde derivative in CAMHB in the wells of a 96-well microplate.

-

Prepare Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microplate at 35°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. If using a growth indicator like resazurin, a color change will indicate bacterial growth.

Antimicrobial Action Workflow

Anti-inflammatory Applications

Several benzaldehyde derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the induction of cytoprotective enzymes like heme oxygenase-1 (HO-1).

For instance, flavoglaucin and isotetrahydro-auroglaucin, isolated from a marine fungus, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] These effects are mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] Furthermore, these compounds inhibit NF-κB activation and induce HO-1 expression, contributing to their anti-inflammatory profile.[5]

Experimental Protocol: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details a method to evaluate the anti-inflammatory effects of benzaldehyde derivatives in LPS-stimulated RAW264.7 macrophage cells.

Materials:

-

Benzaldehyde derivative of interest

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent for NO measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Reagents for Western blotting (antibodies for iNOS, COX-2, NF-κB, HO-1, and a loading control like β-actin)

Procedure:

-

Cell Culture and Treatment: Culture RAW264.7 cells in DMEM. Pre-treat the cells with various concentrations of the benzaldehyde derivative for a specific time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and HO-1 pathways.

Anti-inflammatory Signaling Pathway

Neuroprotective Applications

Benzaldehyde derivatives, particularly vanillin and its analogs, have demonstrated significant neuroprotective potential. Their mechanisms of action often involve antioxidant and anti-inflammatory effects within the central nervous system.

Vanillin has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis.[10] It can reduce the production of pro-inflammatory cytokines in microglial cells and inhibit key signaling pathways involved in neurodegeneration, such as the MAPK pathway.[5] Two benzaldehydes isolated from Aspergillus terreus have been shown to reduce neuroinflammation and protect against neuronal damage in models of Alzheimer's disease by inhibiting mitochondrial oxidative stress and apoptosis.[6][11]

Experimental Protocol: Assessment of Neuroprotective Effects in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of benzaldehyde derivatives against oxidative stress in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

Benzaldehyde derivative of interest

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with FBS

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

Reagents for cell viability assessment (e.g., MTT assay)

-

Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide staining)

-

Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)

Procedure:

-

Cell Culture and Differentiation (if required): Culture SH-SY5Y cells and, if necessary, differentiate them into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment with Compound: Pre-treat the cells with different concentrations of the benzaldehyde derivative for a specified duration.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., H2O2) to induce neuronal damage.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

-

Apoptosis Assay: Quantify the extent of apoptosis using flow cytometry after staining the cells with Annexin V-FITC and Propidium Iodide.

-

ROS Measurement: Measure the intracellular levels of ROS using a fluorescent probe like DCFH-DA.

Neuroprotective Mechanisms

Conclusion and Future Directions

The diverse therapeutic applications of benzaldehyde derivatives highlight their significant potential in drug discovery. The evidence presented in this guide underscores their promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of the benzaldehyde scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to identify the key structural features responsible for the desired biological activities and to guide the design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: While in vitro data is promising, more extensive in vivo studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety profiles of these compounds.

-

Clinical Trials: For the most promising candidates, well-designed clinical trials are the ultimate step to determine their efficacy and safety in humans.

-

Drug Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and targeted delivery of benzaldehyde derivatives, thereby improving their therapeutic index.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot analysis for NF-κB p65, Nrf-2 and HO-1 [bio-protocol.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 3.6. Evaluation of Neuroprotective Outline in SH-SY5Y Cells [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Formyl-2-methoxyphenyl propionate as a Vanillin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, a primary component of the vanilla bean extract, is not only a globally recognized flavoring agent but also a versatile phenolic aldehyde that serves as a foundational scaffold for the synthesis of various derivatives with significant pharmacological potential.[1][2][3] Its structure, characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups, allows for diverse chemical modifications, leading to the development of novel compounds with a wide spectrum of biological activities. These activities include anticancer, antioxidant, antimicrobial, anti-inflammatory, and antithrombotic effects.[1][2][3] This technical guide focuses on a specific vanillin analog, 4-Formyl-2-methoxyphenyl propionate , exploring its chemical properties, potential therapeutic applications, and the experimental methodologies relevant to its investigation. While direct biological data for this specific propionate ester is limited in publicly available research, this guide will draw upon studies of closely related vanillin esters to infer its potential mechanisms of action and provide a framework for its scientific evaluation.

Chemical Properties and Synthesis

This compound is an ester derivative of vanillin. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-formyl-2-methoxyphenyl) propanoate | PubChem[4] |

| CAS Number | 174143-90-9 | PubChem[4] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[4] |

| Molecular Weight | 208.21 g/mol | PubChem[4] |

| Canonical SMILES | CCC(=O)OC1=C(C=C(C=C1)C=O)OC | PubChem[4] |

| InChI Key | KDZLNGZXXIMIBE-UHFFFAOYSA-N | PubChem[4] |

| Computed XLogP3 | 1.6 | PubChem[4] |

| Complexity | 227 | PubChem[4] |

A plausible synthetic route for this compound involves the esterification of vanillin with propionyl chloride or propionic anhydride in the presence of a suitable base catalyst.

Hypothetical Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound based on standard esterification procedures for phenolic compounds.

-

Materials:

-

Vanillin

-

Propionyl chloride (or propionic anhydride)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve vanillin in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add propionyl chloride to the cooled solution with stirring.

-